(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid
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Overview
Description
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid is a complex organic compound that features a furan ring, a thiadiazine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid typically involves the following steps:
Formation of the Furan-2-ylmethylene Intermediate: This step involves the reaction of furan-2-carbaldehyde with an amine to form the furan-2-ylmethylene intermediate.
Cyclization to Form the Thiadiazine Ring: The intermediate then undergoes cyclization with a thiourea derivative to form the 1,3,4-thiadiazine ring.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid group is introduced through a reaction with a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form amines.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Esters or amides
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where oxidative stress or inflammation is a factor.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions, while the thiadiazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of (E)-2-(2-((furan-2-ylmethylene)amino)-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazin-6-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and thiadiazine rings, along with the acetic acid moiety, allows for a wide range of applications and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
2-[2-[(E)-furan-2-ylmethylideneamino]-5-oxo-4H-1,3,4-thiadiazin-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c14-8(15)4-7-9(16)12-13-10(18-7)11-5-6-2-1-3-17-6/h1-3,5,7H,4H2,(H,12,16)(H,14,15)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBMAPFVTVJYSY-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NC2=NNC(=O)C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/C2=NNC(=O)C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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